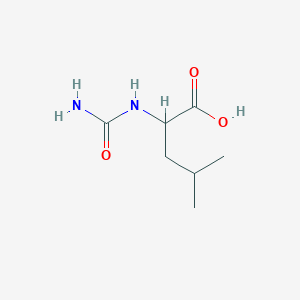

4-Methyl-2-ureido-pentanoic acid

Description

Historical Context and Discovery within the Folate Metabolism Field

The journey to understanding L-5-MTHF is intertwined with the broader history of folate research. Active folate was first successfully extracted from spinach in 1943 by Dr. Mitchell. magnafolate.com However, this initial form was highly unstable. The synthetic, more stable form, folic acid, was developed in 1945. magnafolate.com A significant breakthrough came in 1965 when a racemic mixture of 5-methyltetrahydrofolate calcium salt was developed. magnafolate.com Subsequent research focused on isolating the biologically active L-isomer, leading to the development of a pure levorotatory amorphous calcium salt in 1994, and a stable crystalline form, Metafolin®, in 1999. magnafolate.com These developments were crucial for enabling the use of L-5-MTHF in research and nutritional applications, overcoming the stability issues of the naturally occurring active form.

Biochemical Significance in One-Carbon Metabolism and DNA Biosynthesis

L-5-MTHF is a cornerstone of one-carbon metabolism, a network of biochemical reactions essential for life. nih.gov This pathway is responsible for the transfer of one-carbon units, which are vital for the synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine), the building blocks of DNA and RNA. vaia.comyoutube.com

The central role of L-5-MTHF involves donating its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. wikipedia.org This process is not only crucial for regenerating the essential amino acid methionine but also for producing tetrahydrofolate (THF). wikipedia.org THF is a precursor for the various folate coenzymes required for the synthesis of nucleotides. wikipedia.orgyoutube.com Specifically, THF is converted to 5,10-methylenetetrahydrofolate, which is a direct participant in the synthesis of thymidylate from deoxyuridine monophosphate (dUMP), a rate-limiting step in DNA synthesis. nih.govyoutube.com Without adequate L-5-MTHF, the entire one-carbon metabolic cycle is impaired, leading to disruptions in DNA synthesis and repair.

Current Research Frontiers and Unaddressed Scientific Questions

Current research on L-5-MTHF is vibrant and multifaceted, exploring its advantages over synthetic folic acid and its potential therapeutic applications. A significant area of investigation is the comparison of the bioavailability and metabolic effects of L-5-MTHF versus folic acid. nih.govnih.gov Studies have shown that L-5-MTHF supplementation can effectively increase folate levels in the blood. nih.gov

A major research frontier is the development of efficient and sustainable methods for L-5-MTHF production. Chemical synthesis is complex and can produce inactive isomers. nih.gov Consequently, researchers are exploring enzymatic and microbial synthesis routes. Recent studies have demonstrated the successful use of genetically engineered Escherichia coli and Lactococcus lactis to produce L-5-MTHF, offering a greener alternative to chemical methods. nih.govnih.govnih.gov

Despite the progress, several scientific questions remain. While the efficacy of folic acid in preventing neural tube defects is well-established, large-scale clinical trials are needed to confirm the equivalent efficacy of L-5-MTHF for this specific outcome. nih.govresearchgate.net Further research is also required to fully understand the long-term clinical effects and potential benefits of L-5-MTHF supplementation compared to folic acid, especially in individuals with genetic polymorphisms that affect folate metabolism, such as variations in the methylenetetrahydrofolate reductase (MTHFR) gene. nih.govnih.gov The precise mechanisms and comparative effectiveness in various physiological and disease states continue to be active areas of investigation. scispace.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIBQJHHPDRAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332538 | |

| Record name | 4-Methyl-2-ureido-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42534-05-4 | |

| Record name | 4-Methyl-2-ureido-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analog Development

Established Synthetic Routes to 4-Methyl-2-ureido-pentanoic Acid

The primary synthetic approaches to this compound leverage the readily available amino acid L-leucine as a chiral starting material. The core of the synthesis involves the formation of the ureido moiety at the α-amino group of the leucine (B10760876) backbone.

A prevalent method for this transformation is the Curtius rearrangement , a versatile reaction that converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. wikipedia.orgnih.govmasterorganicchemistry.com The isocyanate can then be trapped with ammonia (B1221849) or a protected form of ammonia to furnish the terminal ureido group.

A general synthetic scheme starting from N-protected L-leucine is outlined below:

Activation of the Carboxylic Acid: The carboxylic acid of an N-protected L-leucine derivative is activated, for example, by conversion to an acyl chloride or a mixed anhydride (B1165640).

Formation of the Acyl Azide: The activated carboxylic acid is then reacted with an azide source, such as sodium azide, to form the corresponding acyl azide.

Curtius Rearrangement: Gentle heating of the acyl azide induces the Curtius rearrangement, where it loses nitrogen gas (N₂) to form an isocyanate intermediate. This rearrangement occurs with retention of the stereochemistry at the α-carbon. wikipedia.org

Formation of the Ureido Group: The isocyanate is then reacted with a source of ammonia to form the ureido linkage. Subsequent deprotection of the N-protecting group and the carboxylic acid ester (if present) yields this compound.

Diastereoselective and Enantioselective Synthesis Strategies

The stereochemistry of this compound is critical for its biological function. Since the synthesis typically starts from enantiomerically pure L-leucine or D-leucine, the primary challenge lies in maintaining this stereochemical integrity throughout the synthetic sequence.

Enantioselective Synthesis: The use of enantiopure L-leucine as the starting material is the most straightforward approach to obtaining the desired (S)-enantiomer of this compound. nih.gov The Curtius rearrangement is known to proceed with full retention of configuration, ensuring that the stereocenter at C-2 is not racemized. wikipedia.org Alternatively, enzymatic resolution methods can be employed to separate enantiomers, for instance, using D-amino acid oxidase to selectively degrade the unwanted D-isomer, leaving the desired L-isomer. nih.gov

Diastereoselective Synthesis: For the synthesis of derivatives with additional stereocenters, diastereoselective methods are employed. For example, the synthesis of diastereomerically pure β-branched α-amino acids can be achieved through biocatalytic dynamic kinetic resolution using specific aminotransferases. chemrxiv.org While not directly applied to the parent compound, these strategies are crucial for creating analogs with modified backbones. Diastereoselective alkylation or protonation of chiral enolates derived from leucine are other powerful methods for introducing new stereocenters with high control. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of protecting groups, reagents, solvents, and reaction temperatures.

| Parameter | Options & Considerations | Potential Outcome |

| Protecting Group (PG) for Amino Group | Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), Fmoc (fluorenylmethyloxycarbonyl) | The choice of protecting group can influence the solubility and reactivity of the intermediates. The stability of the protecting group to the reaction conditions for ureido formation and its ease of removal are key considerations. |

| Azide Source for Curtius Rearrangement | Sodium azide (NaN₃), Diphenylphosphoryl azide (DPPA) | DPPA can often be used in a one-pot procedure directly from the carboxylic acid, simplifying the process. nih.gov |

| Solvent for Rearrangement | Toluene, Dichloromethane (B109758), Tetrahydrofuran (THF) | The choice of solvent can affect the reaction rate and the stability of the isocyanate intermediate. Anhydrous conditions are essential to prevent premature hydrolysis of the isocyanate. |

| Temperature for Rearrangement | Room temperature to reflux | Gentle heating is typically required to initiate the Curtius rearrangement. The optimal temperature depends on the specific substrate and solvent. |

| Ammonia Source for Urea (B33335) Formation | Ammonia gas, Ammonium hydroxide, protected ammonia equivalents | The choice of ammonia source and the reaction conditions (e.g., temperature, pressure) can influence the yield of the final ureido product. |

For on-DNA synthesis of ureas, which is relevant for the generation of libraries of derivatives, specific optimization of coupling agents and conditions is necessary to ensure high recovery yields. researchgate.net

Design and Chemical Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is aimed at improving its biological activity, selectivity, and pharmacokinetic properties. This involves systematic structural modifications, the incorporation of bioisosteric replacements, and the preparation of labeled analogs for mechanistic studies.

Structural Modifications for Enhanced Bioactivity and Selectivity

Structure-activity relationship (SAR) studies of ureido-containing compounds provide valuable insights for designing more potent and selective analogs. nih.govresearchgate.net Key areas for modification in the this compound scaffold include the ureido group, the isobutyl side chain, and the carboxylic acid moiety.

Modification of the Ureido Group: The terminal -NH₂ of the ureido group can be substituted with various alkyl or aryl groups to probe interactions with biological targets. The internal N-H can also be a target for modification, although this may disrupt key hydrogen bonding interactions.

Modification of the Isobutyl Side Chain: The isobutyl side chain can be replaced with other alkyl or aryl groups to explore the impact of size, shape, and lipophilicity on activity. For instance, replacing the adamantyl group with a straight-chain alkyl group has been shown to affect the anti-tuberculosis activity of certain ureido compounds. nih.gov

Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups to modulate polarity and cell permeability.

A recent study synthesized a novel leucine ureido derivative by coupling it with 5-Fluorouracil, demonstrating the potential for creating multi-target anticancer agents. nih.gov

Incorporation of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound without drastically altering its structure. drughunter.comcambridgemedchemconsulting.comwikipedia.org

For this compound, both the ureido and carboxylic acid groups can be replaced with known bioisosteres.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Ureido Group | Thiourea (B124793), Guanidine, Carbamate (B1207046), Sulfonamide | To alter hydrogen bonding capacity, polarity, and metabolic stability. For example, replacing a urea with a thiourea or carbamate has been shown to significantly impact the anti-tuberculosis activity of certain compounds. nih.gov |

| Carboxylic Acid | Tetrazole, Acyl sulfonamide, Hydroxamic acid, Isoxazolol | To improve metabolic stability (e.g., reduce acyl glucuronidation), enhance cell permeability, and modulate acidity (pKa). nih.govhyphadiscovery.comnih.govcambridgemedchemconsulting.com Neutral bioisosteres can also be considered to improve CNS distribution. hyphadiscovery.com |

The choice of a specific bioisostere is highly context-dependent and often requires the synthesis and evaluation of a panel of analogs. drughunter.com

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for studying its mechanism of action, metabolism, and pharmacokinetics. Common isotopes used for labeling include Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H or D).

Synthesis of ¹³C- and ¹⁴C-Labeled Analogs: The synthesis of carbon-labeled analogs typically involves starting with a labeled precursor. For labeling the carboxylic acid group, ¹⁴C-labeled cyanide or carbonate can be used in the initial steps of a total synthesis. selcia.comnih.gov For labeling the leucine backbone, ¹³C-labeled L-leucine can be synthesized through various methods, including palladium-catalyzed C(sp³)–H functionalization or enzymatic procedures. nih.govrsc.orgrsc.org These labeled amino acids can then be incorporated into the synthetic route for this compound. Cell-free protein synthesis systems and metabolic labeling in E. coli using labeled precursors like α-ketoisovalerate are also powerful techniques for producing labeled amino acids. nih.govbohrium.comcopernicus.orgnih.gov

Synthesis of Deuterium-Labeled Analogs: Deuterium-labeled analogs can be prepared by using deuterated reagents or through H-D exchange reactions. Selective labeling of the diastereotopic methyl groups of leucine has been achieved, which is particularly useful for NMR-based structural and dynamic studies. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

The paradigm of green chemistry, with its emphasis on waste reduction, use of safer solvents, and energy efficiency, is profoundly influencing the synthesis of complex molecules like this compound. Researchers are actively exploring and implementing strategies that minimize the environmental footprint of these chemical transformations.

One prominent green approach involves the use of safer and more sustainable reagents and reaction conditions. For instance, the formation of the crucial ureido linkage in ureido amino acids can be achieved through various methods, some of which are more environmentally friendly than others. A notable development is the use of propylphosphonic anhydride (T3P®) as a green coupling reagent. Current time information in Jakarta, ID.organic-chemistry.orgresearchgate.net T3P® is recognized for its high efficiency and the formation of byproducts that are easily removed, often avoiding the need for extensive purification steps that generate significant waste. Current time information in Jakarta, ID.organic-chemistry.orgresearchgate.net This reagent can be employed in solvents that are considered greener alternatives to traditionally used chlorinated hydrocarbons or aprotic polar solvents like dimethylformamide (DMF). rsc.org

Another significant stride in green synthesis is the development of one-pot reactions. A facile one-pot procedure for the synthesis of urea-linked peptidomimetics has been reported, which proceeds via a Curtius rearrangement. organic-chemistry.org This method avoids the isolation of potentially hazardous intermediates such as acyl azides and isocyanates, thereby enhancing the safety and efficiency of the process. organic-chemistry.org The use of ultrasonication in such reactions can further improve efficiency and reduce reaction times. organic-chemistry.org

The direct utilization of urea as a reagent for ureido functionalization represents another green avenue. mdpi.com This method leverages a readily available, non-toxic, and inexpensive starting material to introduce the ureido moiety onto amine-bearing compounds, including amino acids. mdpi.com The reaction can often be carried out in aqueous media at moderately elevated temperatures, reducing the reliance on volatile organic solvents. mdpi.com The mechanism is believed to involve the in-situ generation of isocyanic acid from urea, which then reacts with the amine. mdpi.com

Furthermore, the principles of green chemistry extend to the choice of solvents. Efforts are being made to replace hazardous solvents with more benign alternatives. For example, propylene (B89431) carbonate has been demonstrated as a viable green polar aprotic solvent that can substitute for dichloromethane and DMF in both solution-phase and solid-phase peptide synthesis. rsc.org The move towards water-based synthesis or the use of binary mixtures of greener solvents is also a key area of research aimed at reducing the environmental impact of chemical processes. tandfonline.com

The development of catalytic and biocatalytic methods also aligns with the goals of green chemistry. While specific enzymatic routes for the synthesis of this compound are not yet established, the biosynthesis of other ureido-containing natural products offers inspiration. For example, the ureido group in syringolin A has been shown to originate from bicarbonate, highlighting the potential for biocatalytic pathways in the formation of such functionalities. nih.gov The exploration of chemo-enzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, holds promise for the future of sustainable ureido acid production. frontiersin.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of ureido amino acids:

| Green Chemistry Approach | Description | Key Advantages |

| Use of Green Coupling Reagents | Employing reagents like propylphosphonic anhydride (T3P®) for amide and ureide bond formation. Current time information in Jakarta, ID.organic-chemistry.orgresearchgate.net | High efficiency, easily removable byproducts, reduced waste. Current time information in Jakarta, ID.organic-chemistry.orgresearchgate.net |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced solvent use, enhanced safety by avoiding handling of hazardous intermediates. organic-chemistry.org |

| Urea as a Reagent | Direct use of urea for the formation of the ureido group. mdpi.com | Inexpensive, non-toxic, and readily available starting material. mdpi.com |

| Green Solvents | Replacing hazardous solvents with environmentally benign alternatives like propylene carbonate or water. rsc.org | Reduced toxicity and environmental impact. rsc.org |

| Biocatalysis and Chemo-enzymatic Synthesis | Utilizing enzymes or a combination of chemical and enzymatic steps for synthesis. nih.govfrontiersin.org | High selectivity, mild reaction conditions, potential for novel synthetic routes. nih.govfrontiersin.org |

By embracing these sustainable and green chemistry approaches, the synthesis of this compound and its analogs can be conducted in a manner that is not only scientifically advanced but also environmentally responsible.

Biological Function and Molecular Mechanism of Action

Role of 4-Methyl-2-ureido-pentanoic Acid in Folate-Dependent Enzymatic Pathways

There is no scientific evidence to suggest that this compound plays a role in folate-dependent enzymatic pathways. The initial, incorrect association with L-5-Methyltetrahydrofolate appears to be the source of this unsubstantiated link. smolecule.com

Interaction Profiles with Key Enzymes (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

No published research has investigated the interaction between this compound and key enzymes of the folate pathway, such as Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS). Therefore, no interaction profiles are available.

Kinetic and Mechanistic Studies of Enzyme Inhibition or Activation

In the absence of any identified enzymatic targets, no kinetic or mechanistic studies concerning the inhibition or activation of enzymes by this compound have been reported in the scientific literature.

Impact on Deoxyribonucleic Acid (DNA) Synthesis and Repair Processes

There are no studies available that examine the impact of this compound on DNA synthesis or repair processes. The unsubstantiated claim of its involvement in DNA synthesis stems from its erroneous identification with L-5-Methyltetrahydrofolate. smolecule.com

Cellular Uptake and Intracellular Localization Studies

No research has been published detailing the cellular uptake or intracellular localization of this compound. The mechanisms by which this compound might enter a cell and its subsequent subcellular distribution are unknown.

Effects on Cell Proliferation, Differentiation, and Apoptosis

The scientific literature contains no reports on the effects of this compound on cell proliferation, differentiation, or apoptosis.

Identification and Characterization of Specific Molecular Targets and Receptors

To date, no specific molecular targets or receptors for this compound have been identified or characterized. Some commercial suppliers describe it as an L-amino acid involved in protein synthesis or as an enzyme that hydrolyzes L-amino acids, but these claims are not substantiated by peer-reviewed research. biosynth.combiosynth.com

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is crucial in determining its interaction with biological targets. For 4-Methyl-2-ureido-pentanoic acid, which possesses a chiral center at the C2 carbon, the specific spatial orientation of its functional groups—the carboxylic acid, the ureido group, and the isobutyl side chain—dictates its biological activity. The study of how these different conformations and stereoisomers affect the molecule's efficacy is a critical aspect of its pharmacological profile.

The molecule has four rotatable bonds, which allows for a range of conformations. alfa-chemistry.com The relative orientation of the ureido and carboxylic acid groups is particularly significant, as these groups can participate in hydrogen bonding, a key interaction in many biological systems. The isobutyl group, being hydrophobic, will also influence how the molecule orients itself within a protein's binding pocket.

While direct and extensive research on the conformational analysis of this compound is not widely available in published literature, the principles of stereochemistry strongly suggest that its enantiomers would exhibit different biological activities. This is a common phenomenon in pharmacology, where one enantiomer of a chiral drug is often significantly more potent or has a different effect than its mirror image. This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In broader studies of similar chiral compounds, it has been consistently observed that stereochemistry plays a pivotal role in biological activity. For instance, research on various chiral molecules has demonstrated that specific stereoisomers can lead to significant differences in efficacy. nih.govnih.gov Often, only one isomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This stereoselective activity is frequently attributed to a better fit of the active isomer into the binding site of its biological target, akin to a key fitting into a lock.

The biological activity of this compound is associated with its role in metabolic processes. smolecule.com The specific stereochemistry of the molecule would be critical for its recognition and processing by enzymes involved in these pathways. An enzyme's active site is a precisely shaped pocket, and the substrate must have a complementary shape to bind effectively. Therefore, it is highly probable that only one of the enantiomers of this compound is biologically active.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14N2O3 | alfa-chemistry.comscbt.com |

| Molecular Weight | 174.20 g/mol | alfa-chemistry.com |

| IUPAC Name | 2-(carbamoylamino)-4-methylpentanoic acid | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 3 | alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.com |

| Rotatable Bond Count | 4 | alfa-chemistry.com |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)N | alfa-chemistry.com |

| InChIKey | JUIBQJHHPDRAGP-UHFFFAOYSA-N | alfa-chemistry.com |

Metabolic Fate and Biotransformation Pathways

Characterization of In Vivo Biotransformation of 4-Methyl-2-ureido-pentanoic Acid

No in vivo studies characterizing the biotransformation of this compound have been identified in the scientific literature.

Due to the absence of metabolism studies, no major or minor metabolites of this compound have been identified or structurally elucidated. Based on its chemical structure, potential metabolic reactions could include hydrolysis of the ureido group. This would theoretically yield 4-methyl-2-amino-pentanoic acid (leucine, an amino acid) and urea (B33335). smolecule.com Further metabolism could involve oxidation of the pentanoic acid backbone. However, without experimental data, the formation of these or any other metabolites remains purely speculative.

There is no information available regarding the specific enzymatic pathways, such as those involving Cytochrome P450, hydrolases, or conjugation enzymes, that might be responsible for the metabolism of this compound. The hypothetical hydrolysis of the ureido group would likely be catalyzed by a class of enzymes known as hydrolases.

Tissue Distribution and Accumulation in Biological Systems

Scientific literature lacks any data on the tissue distribution and potential accumulation of this compound in biological systems.

Clearance Mechanisms and Excretion Routes

The mechanisms by which this compound is cleared from the body and the routes of its excretion (e.g., urine, feces) have not been investigated or reported.

In Vitro and In Vivo Models for Metabolism Studies

There are no published studies that have utilized specific in vitro (e.g., liver microsomes, hepatocytes) or in vivo (e.g., animal models) systems to investigate the metabolism of this compound.

Genetic Polymorphisms and Their Influence on Metabolic Variability

Given the lack of knowledge about the enzymes involved in its metabolism, there is no information on the influence of genetic polymorphisms on the metabolic variability of this compound.

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of 4-Methyl-2-ureido-pentanoic acid and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition of this compound (C₇H₁₄N₂O₃), confirming its molecular formula. The monoisotopic mass of this compound is 174.10044 g/mol . epa.gov

Expected HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₅N₂O₃⁺ | 175.1077 |

| [M+Na]⁺ | C₇H₁₄N₂O₃Na⁺ | 197.0896 |

| [M-H]⁻ | C₇H₁₃N₂O₃⁻ | 173.0932 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides a wealth of structural information.

Common fragmentation pathways for N-carbamoyl amino acids include:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of ammonia (B1221849) (NH₃): From the ureido group.

Loss of isocyanic acid (HNCO): A characteristic fragmentation of the ureido moiety.

Decarboxylation (loss of CO₂): From the carboxylic acid group.

Cleavage of the side chain: Loss of the isobutyl group.

These fragmentation patterns can be used to confirm the structure of this compound and to identify it in complex mixtures, such as in metabolomics studies. chemicalbook.com

Predicted Key MS/MS Fragments for [M+H]⁺ of this compound (m/z 175.1):

| Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

| 157.1 | H₂O | Loss of water from the carboxylic acid |

| 132.1 | HNCO | Loss of isocyanic acid |

| 130.1 | CO₂ + H | Loss of formic acid |

| 116.1 | HNCO + H₂O | Sequential loss of water and isocyanic acid |

| 88.1 | C₄H₉ (isobutyl) | Cleavage of the side chain |

| 74.1 | Immonium ion of leucine (B10760876) |

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and quantification of this compound, particularly in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of this compound due to the compound's polarity and non-volatile nature. The liquid chromatograph separates the analyte from other components, after which the mass spectrometer provides highly sensitive and specific detection based on the mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of a specific parent ion into daughter ions, a technique known as Multiple Reaction Monitoring (MRM), which is the gold standard for quantification in complex samples. nih.govresearchgate.net

Predicted mass spectrometry data for various adducts of this compound can guide method development. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.10773 |

| [M+Na]⁺ | 197.08967 |

| [M-H]⁻ | 173.09317 |

| [M+NH₄]⁺ | 192.13427 |

| [M+K]⁺ | 213.06361 |

This interactive table provides predicted mass-to-charge ratios for common adducts of this compound, which are essential for setting up LC-MS detection parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ukm.my Direct analysis of this compound by GC-MS is challenging due to its low volatility, a consequence of the polar carboxylic acid and ureido functional groups. To make the compound amenable to GC analysis, a derivatization step is required to convert it into a more volatile form. A common approach is esterification of the carboxylic acid group, for instance, by reaction with methanol (B129727) to form the methyl ester. nist.gov Once derivatized, the compound can be separated on a GC column and identified by its characteristic mass spectrum generated through electron ionization.

Chromatographic Separations for Isolation, Purity, and Quantification

Chromatographic techniques are fundamental for isolating this compound, assessing its purity, and performing accurate quantification.

Gas Chromatography (GC) for Volatile Derivatives

As previously mentioned, Gas Chromatography (GC) requires the conversion of this compound into a volatile derivative. The most common derivatization is the formation of an ester, such as the methyl or ethyl ester. nist.govnist.gov Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5 or polar Carbowax phase). nist.govnist.gov A Flame Ionization Detector (FID) is often used for quantification due to its robustness and linear response over a wide concentration range. The retention time of the derivative is a key identifier, while the peak area is proportional to its concentration.

Chiral Chromatography for Enantiomeric Purity and Separation

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. This is achieved using chiral chromatography. sigmaaldrich.com

This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. For an acidic compound like this compound, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX) are highly effective. chiraltech.com The separation mechanism relies on an ionic exchange between the analyte and the chiral selector on the stationary phase. chiraltech.com Polysaccharide-based (cellulose or amylose) and cyclodextrin-based CSPs are also widely used for a broad range of chiral separations. sigmaaldrich.comnih.gov The result of a chiral separation is a chromatogram with two distinct peaks, allowing for the determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample.

Electrochemical Methods for Redox Behavior and Analytical Sensing

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. nih.gov By applying a varying potential to an electrode in a solution containing the compound, one can determine its oxidation and reduction potentials. While the ureido and carboxylic acid functional groups are not typically considered electroactive under standard conditions, this analysis can provide insights into the compound's stability in different chemical environments and its potential to participate in redox reactions. The data can help build structure-property relationship models to predict the behavior of related analogues. nih.gov

X-Ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional structure of a compound in its crystalline state. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its molecular geometry, including all bond lengths, bond angles, and torsional angles. Furthermore, it can establish the absolute configuration of the chiral center, providing a complete structural elucidation. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. While it is the most powerful technique for structural determination, its application is contingent on the ability to produce a high-quality single crystal. A review of public databases indicates that the crystal structure for this compound has not been reported.

Advanced Computational Chemistry and Molecular Dynamics Simulations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations offer an unparalleled window into the electronic behavior of molecules, providing insights that are often inaccessible through experimental means alone. For 4-Methyl-2-ureido-pentanoic acid, these methods are crucial for elucidating its fundamental chemical properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on this compound would typically involve the use of various functionals, such as B3LYP or M06-2X, paired with appropriate basis sets like 6-31G* or larger, to accurately model its electronic density.

These calculations can predict a wealth of information. For instance, the determination of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity towards nucleophiles and electrophiles. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Furthermore, DFT can be employed to map out the potential energy surfaces of reactions involving this compound, identifying transition states and calculating activation energies. This is particularly valuable for predicting its metabolic fate or its synthesis pathways.

A hypothetical DFT study might reveal the most likely sites for protonation or deprotonation by calculating the molecular electrostatic potential (MEP) map, which visually represents the charge distribution across the molecule.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For situations demanding even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more intensive, these methods serve as a benchmark for DFT results and are essential for calculating precise properties such as bond dissociation energies and reaction enthalpies for this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods excel at describing electronic properties, they are often too computationally expensive for studying the dynamic behavior of larger systems or for sampling extensive conformational landscapes. This is where molecular mechanics and molecular dynamics simulations become indispensable.

Conformational Sampling and Dynamics of this compound and its Complexes

The biological activity of a molecule is intimately linked to its three-dimensional shape. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Molecular dynamics simulations, using force fields like AMBER or CHARMM, can simulate the movement of atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes in different environments (e.g., in vacuum, water, or a lipid bilayer).

By analyzing the simulation trajectories, one can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might fit into a protein's binding pocket.

Protein-Ligand Interaction Dynamics and Binding Free Energy Calculations

A primary application of MD simulations in drug discovery is to study the interaction between a ligand, such as this compound, and its protein target. After an initial docking pose is predicted, long-timescale MD simulations can reveal the stability of the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) that contribute to binding affinity.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectories to calculate the binding free energy. These calculations provide a quantitative measure of how tightly the molecule binds to its target, a crucial parameter for lead optimization.

Virtual Screening and De Novo Design Strategies for Related Compounds

The insights gained from QM and MD studies on this compound can fuel the discovery of new, related compounds with improved properties. Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific target. This can be done through structure-based methods, which use the 3D structure of the target protein, or ligand-based methods, which rely on the properties of known active compounds like this compound.

Ligand-Based Virtual Screening Approaches (e.g., Pharmacophore Modeling)

Ligand-based virtual screening (LBVS) methods are utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules, or ligands, has been identified. These approaches leverage the principle of molecular similarity, positing that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore modeling is a cornerstone of LBVS. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For this compound, a pharmacophore model can be constructed based on its distinct structural features. alfa-chemistry.com The model would highlight the key interaction points necessary for its biological function. The ureido group provides both hydrogen bond donors and acceptors, the carboxylic acid is a strong hydrogen bond donor and can be ionized to act as a negative ion, and the isobutyl group provides a hydrophobic feature. alfa-chemistry.comuni.lu

A hypothetical pharmacophore model for this compound could be used to screen large virtual libraries of compounds. nih.gov The goal is to identify other molecules that match the pharmacophoric features, and thus may have similar biological activity, potentially leading to the discovery of novel chemical scaffolds. nih.govnih.gov Consensus scoring, combining pharmacophore-based screening with other methods like shape-based similarity, can enhance the productivity of such virtual screening campaigns. nih.gov

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Ureido group (-NH), Carboxylic acid (-OH) | Interaction with electron-rich residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Ureido group (=O), Carboxylic acid (=O) | Interaction with electron-poor residues (e.g., Ser, Thr, Asn) |

| Hydrophobic Center | Isobutyl side chain | Van der Waals interactions with nonpolar pockets |

This table is generated based on the structural components of this compound.

Structure-Based Virtual Screening and Docking

In contrast to ligand-based methods, structure-based virtual screening (SBVS) is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-electron microscopy. Molecular docking is the primary tool in SBVS. mdpi.com This computational technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. mdpi.comrsc.org

The process involves preparing the 3D structure of this compound and a potential protein target. A "grid box" is then defined around the active site of the protein to specify the search space for the docking algorithm. nih.gov The algorithm then samples a vast number of possible conformations and orientations of the ligand within this binding site, and a scoring function is used to estimate the binding affinity for each pose. Poses with the best scores are considered the most likely binding modes.

Molecular dynamics (MD) simulations can further refine and validate the docking results. nih.gov An MD simulation models the atomic-level movements of the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction stability. nih.govmdpi.com By analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the docked complex. mdpi.comnih.gov SBVS can successfully identify novel ligands, including fragment-like molecules, that may not be found through ligand-based approaches, demonstrating its potential for scaffold hopping. rsc.org

Cheminformatics and Bioinformatics for Data Analysis and Predictive Modeling

Cheminformatics and bioinformatics provide the essential tools and frameworks for managing, analyzing, and modeling the vast datasets generated in computational chemistry and drug discovery. These fields enable the transformation of raw data into predictive models and actionable insights.

Chemical Space Exploration and Library Design

Chemical space refers to the immense, multidimensional conceptual space encompassing all possible molecules. For this compound, with the SMILES string CC(C)CC(C(=O)O)NC(=O)N, exploring its local chemical space involves designing and evaluating virtual libraries of analogous compounds. alfa-chemistry.comuni.lu

This exploration is achieved by systematically modifying the core scaffold. For instance, one could:

Vary the side chain: Replace the isobutyl group with other alkyl or aryl groups to probe the effect of size, shape, and hydrophobicity on activity.

Modify the linker: Alter the length or rigidity of the connection between the ureido group and the carboxylic acid.

Substitute the ureido moiety: Replace the ureido group with other hydrogen-bonding motifs like thiourea (B124793), guanidine, or other heterocycles to explore different interaction patterns.

Bioisosteric replacement: Substitute the carboxylic acid with other acidic groups like a tetrazole to potentially improve metabolic stability or cell permeability.

By generating a virtual library of such analogs and calculating their physicochemical and predicted biological properties, researchers can map out a structure-activity relationship (SAR) landscape to guide the synthesis of more potent and selective compounds. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A crucial aspect of drug design is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models are widely used to predict these properties early in the discovery process, helping to filter out compounds that are likely to fail later in development.

The prediction of ADME properties often relies on calculated physicochemical parameters. For this compound, key descriptors can be calculated from its structure. alfa-chemistry.comuni.lu These descriptors are then used as inputs for predictive models, such as those evaluating compliance with guidelines like Lipinski's Rule of Five, which helps to estimate a compound's potential for oral bioavailability.

Table 2: Predicted Physicochemical and ADME-Relevant Properties of this compound

| Property | Predicted Value | Significance for ADME |

|---|---|---|

| Molecular Weight | 174.20 g/mol alfa-chemistry.com | Within Lipinski's rule limit (<500), favors absorption. |

| XlogP (predicted) | -0.8 uni.lu | Indicates high hydrophilicity, which may impact membrane permeability. |

| Hydrogen Bond Donors | 3 alfa-chemistry.com | Within Lipinski's rule limit (≤5), contributes to solubility. |

| Hydrogen Bond Acceptors | 4 alfa-chemistry.com | Within Lipinski's rule limit (≤10), contributes to solubility. |

This table summarizes key physicochemical properties derived from computational sources and their general implications for ADME characteristics.

These computational predictions provide a valuable initial assessment. For example, the low predicted XlogP value for this compound suggests it is quite polar, which might lead to lower passive diffusion across cell membranes but good aqueous solubility. uni.lu Such predictions allow for the early identification of potential liabilities that can be addressed through further chemical modification. nih.gov

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiourea |

| Guanidine |

Advanced Research Applications and Translational Potential

4-Methyl-2-ureido-pentanoic Acid as a Biochemical Probe for Metabolic Pathway Elucidation

The structural similarity of this compound to key intermediates in folate metabolism positions it as a valuable biochemical probe for dissecting complex metabolic pathways. As a biologically active form of folate, it can be utilized in research to trace the intricate network of reactions dependent on one-carbon transfers. smolecule.com These pathways are fundamental to the synthesis of nucleotides (purines and thymidylate) and several amino acids, making them critical for cell division and growth. smolecule.comnih.gov

By introducing isotopically labeled this compound into cellular or in vivo models, researchers can track its metabolic fate and identify its points of interaction with various enzymes. This approach can help to illuminate the flux through different branches of folate metabolism under various physiological and pathological conditions. Such studies are instrumental in understanding the regulation of these pathways and how they are perturbed in disease states.

Furthermore, its application as a probe can extend to investigating the activity of folate transporters and receptors. The efficiency of its uptake and intracellular accumulation can provide insights into the mechanisms governing folate homeostasis. This is particularly relevant for understanding conditions associated with impaired folate transport or metabolism.

Emerging Therapeutic Applications and Preclinical Investigation

The central role of folates in health and disease has spurred investigations into the therapeutic potential of their derivatives. Given its identity as a biologically active folate, this compound is a candidate for preclinical investigation in various disease contexts.

Potential in Modulating Disease States Linked to Folate Imbalance

Folate deficiency is a prevalent nutritional issue globally and is implicated in a range of health problems, including megaloblastic anemia, neural tube defects, and cardiovascular disease. nih.govnih.gov Since this compound is a form of L-5-Methyltetrahydrofolate, the primary active form of folate in circulation, it holds potential as a therapeutic agent to correct folate deficiencies. smolecule.commdpi.com This is particularly significant for individuals with polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can impair the conversion of folic acid to its active form. nih.gov

Moreover, cerebral folate deficiency, a condition characterized by low folate levels in the brain, could potentially be addressed by folate derivatives capable of crossing the blood-brain barrier. nih.govmdpi.com Preclinical studies could explore the efficacy of this compound in restoring central nervous system folate levels and mitigating associated neurological symptoms. The role of folate in neurotransmitter synthesis further suggests its potential relevance in depressive disorders, where folate supplementation has been investigated as an adjunct therapy. nih.govmdpi.com

| Disease State | Potential Therapeutic Rationale |

| Megaloblastic Anemia | Replenishes folate stores necessary for red blood cell production. |

| Neural Tube Defects | Provides the active form of folate critical for fetal development. nih.gov |

| Cardiovascular Disease | May help reduce homocysteine levels, a risk factor for cardiovascular events. |

| Cerebral Folate Deficiency | Potential to cross the blood-brain barrier and restore CNS folate levels. nih.govmdpi.com |

| Depressive Disorders | May support neurotransmitter synthesis as an adjunct to standard therapies. nih.govmdpi.com |

Exploration of Synergistic Effects in Combination Therapies

The concept of drug synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in oncology and infectious diseases. nih.govnih.gov Folate antagonists, which block folate metabolism, are widely used in these fields. nih.govnih.gov The administration of a biologically active folate derivative like this compound in combination with these antagonists could be explored for several strategic advantages.

For instance, in "rescue" therapy, folate analogs like leucovorin are used to mitigate the toxic effects of high-dose methotrexate (B535133) on healthy tissues. goodrx.com Similarly, this compound could be investigated for its potential in such rescue protocols.

Conversely, in certain therapeutic contexts, enhancing the activity of antifolates is desirable. Studies have shown that varying folic acid concentrations can enhance the synergistic interaction of different antifolates. nih.gov This suggests that a compound like this compound could be used to modulate the cellular environment to increase the efficacy of antifolate drugs against cancer cells or pathogens. The combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) is a classic example of synergy, where two drugs inhibit successive steps in the bacterial folate synthesis pathway. wikipedia.org Exploring combinations of this compound with other antimicrobial or anticancer agents that impinge on related pathways could unveil novel synergistic interactions.

| Drug Class | Potential Synergistic Application |

| Antifolates (e.g., Methotrexate) | "Rescue" therapy to protect healthy cells or modulation to enhance anti-tumor efficacy. nih.govgoodrx.com |

| Nucleoside Analogs | Potential to enhance antimicrobial or antiviral activity by targeting nucleotide synthesis from multiple angles. nih.gov |

| Other Chemotherapeutic Agents | Combination with drugs affecting pathways that become more vulnerable under conditions of altered folate metabolism. |

Development of Advanced Analytical Assays for this compound in Complex Biological Matrices

To investigate the pharmacokinetics, biodistribution, and metabolic effects of this compound, the development of sensitive and specific analytical assays for its quantification in complex biological matrices such as blood, urine, and tissue is essential. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for this purpose.

LC-MS/MS methods would offer high selectivity and sensitivity for detecting and quantifying this compound and its metabolites. The development of such an assay would involve optimizing chromatographic separation to resolve the analyte from interfering substances in the biological matrix. For mass spectrometric detection, specific precursor-to-product ion transitions would be identified and monitored in multiple reaction monitoring (MRM) mode to ensure accurate quantification. Predicted collision cross section (CCS) values for various adducts of this compound can aid in its identification. uni.lu

Furthermore, the synthesis of stable isotope-labeled internal standards of this compound would be crucial for accurate quantification by correcting for matrix effects and variations in instrument response. The establishment of validated analytical methods is a prerequisite for advancing the compound through preclinical and potentially clinical development.

Future Directions in Synthetic Biology and Metabolic Engineering with Folate Derivatives

Synthetic biology and metabolic engineering offer exciting avenues for the production and modification of valuable bioactive compounds, including folate derivatives. eurofinsgenomics.comillumina.com These approaches could be applied to this compound in several ways.

One key area is the development of microbial cell factories for the sustainable and cost-effective production of this compound. By engineering the metabolic pathways of microorganisms such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to direct cellular resources towards the synthesis of this specific folate derivative. eurofinsgenomics.com This could involve the introduction of novel enzymatic activities and the optimization of existing pathways to enhance yield and productivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.